Luliconazole, (+/-) is a broad-spectrum imidazole antifungal agent. [, ] It exhibits potent in vitro and in vivo activity against a wide range of fungi, particularly dermatophytes. [, ] This efficacy stems from its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. [, ]
Luliconazole is synthesized through various chemical processes, including chemoenzymatic methods that utilize lipases for the resolution of racemic mixtures. It is classified as an antifungal agent and is particularly noted for its application in topical formulations aimed at treating conditions such as tinea pedis (athlete's foot) and tinea corporis (ringworm) .
The synthesis of luliconazole can be achieved through several methods, with a prominent approach being the chemoenzymatic synthesis mediated by lipases. One notable method involves the kinetic resolution of racemic β-halohydrin using lipases from Thermomyces lanuginosus or Novozym 435. This process yields the enantiomerically pure (S)-β-halohydrin with high selectivity .
Key steps in the synthesis include:
Luliconazole has a complex molecular structure characterized by its imidazole ring and dichlorophenyl group. The molecular formula is C₁₄H₁₃Cl₂N₃O, with a molar mass of approximately 290.18 g/mol.
Key structural features include:
The compound's stereochemistry plays a crucial role in its biological activity, with the (S)-enantiomer being more active than its counterpart .
Luliconazole undergoes various chemical reactions during its synthesis and formulation. The key reactions include:
The synthesis typically employs solvents such as dimethyl sulfoxide, which facilitate reaction conditions while maintaining high yields and purity .
Luliconazole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By interfering with the enzyme lanosterol demethylase, luliconazole disrupts the biosynthesis pathway of ergosterol, leading to increased membrane permeability and ultimately fungal cell death.
The compound's mechanism involves:
Luliconazole is primarily applied in dermatology for treating superficial fungal infections. Its broad-spectrum activity makes it suitable for:
Furthermore, ongoing research continues to explore its potential uses in combination therapies for more resistant fungal strains or different dermatological conditions.
Luliconazole (chemical name: (4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene](1H-imidazol-1-yl)acetonitrile) is a third-generation imidazole antifungal agent distinguished by its ketene dithioacetal structure incorporating the imidazole moiety. This unique configuration enhances its affinity for fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis [1] [4]. Ergosterol serves as the primary sterol component in fungal cell membranes, governing membrane fluidity, permeability, and the activity of membrane-associated enzymes.
Luliconazole exerts its primary antifungal effect through potent, non-competitive inhibition of CYP51. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in ergosterol production. Luliconazole’s R-enantiomer binds irreversibly to the heme iron atom within CYP51’s active site through the imidazole nitrogen, while its lipophilic dithiolane ring and dichlorophenyl group form extensive hydrophobic interactions with adjacent amino acid residues [2] [5]. This binding disrupts the enzyme’s ability to process lanosterol, leading to:
Table 1: Binding Parameters of Luliconazole vs. Common Azoles against Trichophyton rubrum CYP51
Antifungal Agent | Binding Constant (Kd, nM) | Inhibition Constant (Ki, nM) | Interaction Residues |
---|---|---|---|
Luliconazole | 0.15 | 0.09 | Heme iron, Tyr118, Phe380 |
Lanoconazole | 0.78 | 0.42 | Heme iron, Tyr118, Met381 |
Terbinafine | N/A | 12.5* | Non-CYP51 target |
Fluconazole | 5.6 | 3.2 | Heme iron, Tyr140 |
* Terbinafine inhibits squalene epoxidase, not CYP51 [2] [8] [9].
The exceptional potency of luliconazole arises from its structural optimization. The ketene dithioacetal scaffold provides greater conformational rigidity compared to other imidazoles, enhancing its complementarity to the CYP51 active site. The electron-withdrawing 2,4-dichlorophenyl group increases electrophilicity, strengthening coordination with the heme iron. Comparative studies demonstrate luliconazole’s significantly lower MIC values against dermatophytes (0.0005–0.002 µg/mL) than lanoconazole (0.004–0.016 µg/mL), bifonazole (0.03–0.125 µg/mL), or terbinafine (0.008–0.03 µg/mL) [4] [9]. Its binding affinity (Kd = 0.15 nM) is substantially higher than fluconazole (Kd = 5.6 nM), correlating with superior clinical efficacy at lower concentrations [8].
Unlike many azoles that primarily exhibit fungistatic activity, luliconazole demonstrates concentration-dependent fungicidal effects against key pathogens, defined by a minimum fungicidal concentration (MFC)/MIC ratio ≤4. This lethal activity stems from its rapid accumulation in fungal membranes and irreversible CYP51 binding [1] [3].
Luliconazole exhibits unparalleled activity against dermatophytes, particularly Trichophyton rubrum and T. mentagrophytes. Key findings include:
Table 2: Antifungal Activity Spectrum of Luliconazole Against Key Pathogens
Fungal Pathogen | MIC Range (µg/mL) | MFC Range (µg/mL) | MFC/MIC Ratio | Primary Activity |
---|---|---|---|---|
Trichophyton rubrum | 0.0005 - 0.002 | 0.002 - 0.0078 | ≤4 | Fungicidal |
Trichophyton mentagrophytes | 0.0005 - 0.002 | 0.004 - 0.0078 | ≤4 | Fungicidal |
Candida albicans | 0.03 - 0.125 | 0.125 - 0.5 | 4-8 | Fungicidal |
Aspergillus fumigatus | 0.06 - 0.25 | 0.25 - 1.0 | 4 | Fungicidal |
Fusarium solani | 0.5 - 2.0 | 2.0 - 8.0 | 4 | Fungicidal |
Malassezia furfur | 0.008 - 0.03 | 0.03 - 0.125 | ≤4 | Fungicidal |
Epidermophyton floccosum | 0.001 - 0.004 | 0.004 - 0.015 | ≤4 | Fungicidal |
Data compiled from [1] [3] [9]
Luliconazole retains potent fungicidal activity against non-dermatophyte molds, though with higher absolute MICs than for dermatophytes:
Efflux pump overexpression (particularly ABC transporters like CDR1, CDR2, and MDR1) is a major mechanism of azole resistance in fungi. Luliconazole counters this through:
Table 3: Impact of Luliconazole on Efflux in Resistant Strains
Resistant Fungal Strain | Resistance Mechanism | Luliconazole MIC (µg/mL) | Comparator Azole MIC (µg/mL) | Fold Reduction with EPI |
---|---|---|---|---|
Candida albicans (CDR1+/CDR2+ OE) | ABC Transporter Overexpression | 0.5 - 2.0 | Fluconazole: 64 - >128 | 8-16x (Curcumin) |
Trichophyton indotineae | TruMDR2/TruMDR3 Overexpression | 0.008 - 0.03 | Terbinafine: >32; Itraconazole: 4 | 4-8x (Enniatin) |
Candida glabrata (CgCDR1+ OE) | ABC Transporter Overexpression | 0.25 - 1.0 | Fluconazole: 32 - 64 | 16-32x (FK506) |
Aspergillus fumigatus (AfuMdr4 OE) | ABC Transporter Overexpression | 0.5 | Itraconazole: 16 | 4x (Unnarmicin C) |
Beyond direct antifungal activity, luliconazole enhances host innate immune defenses:
These immunomodulatory effects create a hostile microenvironment for fungi, complementing direct fungicidal activity and reducing the likelihood of resistance development during treatment.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7